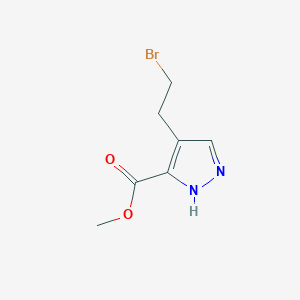
methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate
描述
Methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromoethyl group and a carboxylate ester group attached to the pyrazole ring
属性
CAS 编号 |
89058-94-6 |
|---|---|
分子式 |
C7H9BrN2O2 |
分子量 |
233.06 g/mol |
IUPAC 名称 |
methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-7(11)6-5(2-3-8)4-9-10-6/h4H,2-3H2,1H3,(H,9,10) |
InChI 键 |
TXJNBBAUNFOGOB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=NN1)CCBr |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-(2-bromoethyl)-1H-pyrazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
[ \text{4-(2-bromoethyl)-1H-pyrazole-5-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
科学研究应用
Methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate depends on its interaction with molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pyrazole ring can interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways.
相似化合物的比较
Similar Compounds
- Methyl 4-(2-chloroethyl)-1H-pyrazole-5-carboxylate
- Methyl 4-(2-iodoethyl)-1H-pyrazole-5-carboxylate
- Methyl 4-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


